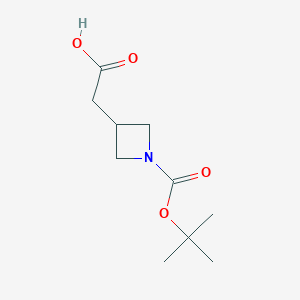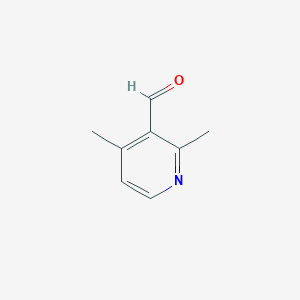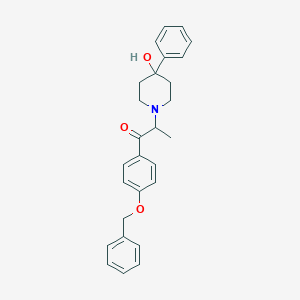
1-(4-Benzyloxyphenyl)-2-(4-hydroxy-4-phenyl-1-piperidyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzyloxyphenyl)-2-(4-hydroxy-4-phenyl-1-piperidyl)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as BHPP and is a derivative of piperidine.
Mechanism Of Action
The mechanism of action of BHPP is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular pathways involved in inflammation, oxidative stress, and cell proliferation. BHPP has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators.
Biochemical And Physiological Effects
BHPP has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, BHPP has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses.
Advantages And Limitations For Lab Experiments
One of the main advantages of BHPP is its potent anti-inflammatory and antioxidant properties. This makes it an ideal candidate for the treatment of various inflammatory and oxidative stress-related conditions. However, one of the main limitations of BHPP is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on BHPP. One of the main areas of research is the development of novel formulations that can improve its solubility and bioavailability. Furthermore, the potential use of BHPP in the treatment of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of active research. Additionally, the potential use of BHPP in the treatment of various types of cancer is also an area of interest.
Conclusion:
In conclusion, BHPP is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor properties. Furthermore, BHPP has been shown to exhibit potent antioxidant and neuroprotective effects. While there are limitations to its use in vivo, the potential therapeutic benefits of BHPP make it an area of active research for future drug development.
Synthesis Methods
The synthesis of BHPP involves the reaction of 4-benzyloxybenzaldehyde with 4-hydroxy-4-phenylpiperidine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of BHPP as a white crystalline solid.
Scientific Research Applications
BHPP has been extensively studied for its potential therapeutic properties. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor properties. Furthermore, BHPP has been shown to exhibit potent antioxidant and neuroprotective effects.
properties
CAS RN |
188591-61-9 |
|---|---|
Product Name |
1-(4-Benzyloxyphenyl)-2-(4-hydroxy-4-phenyl-1-piperidyl)propan-1-one |
Molecular Formula |
C27H29NO3 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-(4-phenylmethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C27H29NO3/c1-21(28-18-16-27(30,17-19-28)24-10-6-3-7-11-24)26(29)23-12-14-25(15-13-23)31-20-22-8-4-2-5-9-22/h2-15,21,30H,16-20H2,1H3 |
InChI Key |
LRXIEGZMKNGPLB-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N3CCC(CC3)(C4=CC=CC=C4)O |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N3CCC(CC3)(C4=CC=CC=C4)O |
synonyms |
1-(4-BENZYLOXYPHENYL)-2-(4-HYDROXY-4-PHENYL-1-PIPERIDYL)PROPAN-1-ONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



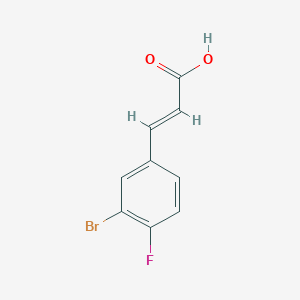
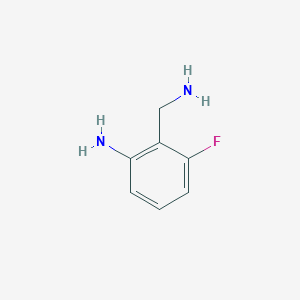
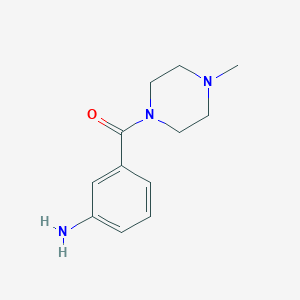
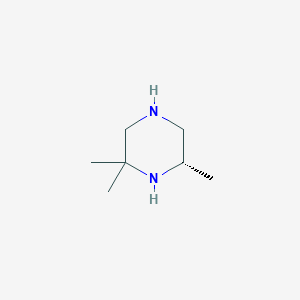

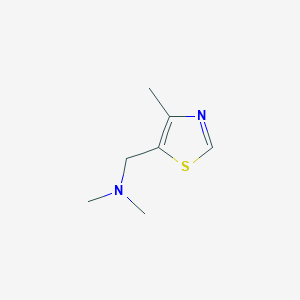


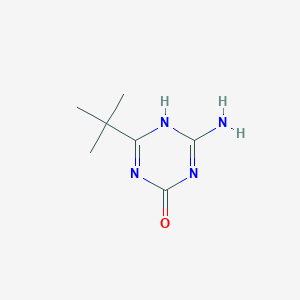
![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)
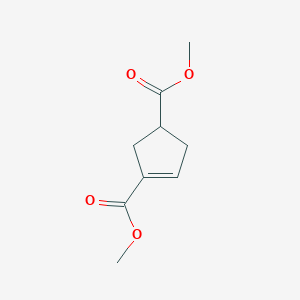
![(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B66237.png)
